[2-Methyl-2-(propan-2-yl)cyclopropyl]methanol
Overview
Description
Molecular Structure Analysis
The molecular structure of “[2-Methyl-2-(propan-2-yl)cyclopropyl]methanol” is represented by the InChI code: 1S/C8H16O/c1-6(2)8(3)4-7(8)5-9/h6-7,9H,4-5H2,1-3H3 . This indicates that the molecule consists of a cyclopropyl group with two methyl groups and a methanol group attached.Physical And Chemical Properties Analysis
“[2-Methyl-2-(propan-2-yl)cyclopropyl]methanol” is a liquid at room temperature . It has a molecular weight of 128.21 g/mol.Scientific Research Applications
Methanol as a C1 Synthon and Hydrogen Source
Methanol is utilized as both a C1 synthon and hydrogen source in various chemical syntheses, such as the selective N-methylation of amines. A method employing RuCl3.xH2O as a catalyst showcases methanol's utility in transforming amines into their N-methylated counterparts, highlighting methanol's significance in organic synthesis and energy technologies (Sarki et al., 2021).
Synthesis of Carba-Sugar Enones
The stereoselective transformation of cyclopropyl derivatives into gabosines and deoxy-carbahexoses is achieved through reactions with methanol, illustrating the use of methanol in complex organic syntheses. This process involves the treatment with mercuric trifluoroacetate in methanol, demonstrating methanol's role in facilitating key steps in synthetic chemistry (Corsaro et al., 2006).
Methanol in Industrial Biotechnology
Methanol is a fundamental building block in the chemical industry, with applications extending to acetic acid, methyl tertiary butyl ether, and clean-burning fuel production. Its synthesis from CO2 and H2 underscores its potential in reducing CO2 emissions and serving as an energy carrier for hydrogen storage (Dalena et al., 2018).
Catalytic Photo-conversion of Methanol
A groundbreaking method for the photo-driven conversion of methanol to ethanol at ambient temperature has been developed, showcasing the innovative use of methanol in creating valuable chemicals. This process, catalyzed by gallium nitride, highlights methanol's versatility and potential in sustainable chemical synthesis (Liu et al., 2019).
Methylotrophic Bacteria for Bioprocesses
The use of methanol as a carbon source for methylotrophic bacteria in bioprocess technology demonstrates its utility in producing fine and bulk chemicals. This highlights the biotechnological applications of methanol and the potential for economically competitive processes based on this simple molecule (Schrader et al., 2009).
Safety And Hazards
The safety information for “[2-Methyl-2-(propan-2-yl)cyclopropyl]methanol” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
(2-methyl-2-propan-2-ylcyclopropyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-6(2)8(3)4-7(8)5-9/h6-7,9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECBMSPYYHGLCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC1CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Methyl-2-(propan-2-yl)cyclopropyl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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